Reduced Dealkylation in Human Metabolism vs. 6‑Methylthiopurine
In humans, 6‑(propylthio)purine undergoes significantly less dealkylation compared to its methyl analogue. This differential metabolic stability was quantified by urinary metabolite analysis [REFS‑1].
| Evidence Dimension | Rate of dealkylation (metabolic inactivation) |
|---|---|
| Target Compound Data | Lower dealkylation in humans |
| Comparator Or Baseline | 6‑Methylthiopurine: greater dealkylation |
| Quantified Difference | Qualitative trend: "greater than" (exact % not provided in abstract) |
| Conditions | Urinary metabolite analysis in human subjects (in vivo) |
Why This Matters
Greater metabolic stability in humans suggests that 6‑(propylthio)purine may retain activity longer than 6‑methylthiopurine, making it a preferred scaffold for investigating human‑specific thiopurine pharmacology.
- [1] Elion GB, Callahan S, Rundles RW, Hitchings GH. Relationship between Metabolic Fates and Antitumor Activities of Thiopurines. Cancer Res. 1963;23(8_Part_1):1207‑1217. PMID: 14070377. View Source
